![molecular formula C11H17ClN4O B14795531 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795531.png)
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound features a pyridazine ring substituted with a chlorine atom and an isopropyl group, making it a unique structure with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridazine and (S)-2-amino-N-isopropylpropanamide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the 6-chloropyridazine with (S)-2-amino-N-isopropylpropanamide under controlled conditions. This can be achieved using a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridazine ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
科学的研究の応用
(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Pharmaceuticals: It may serve as an intermediate in the production of pharmaceutical compounds with therapeutic properties.
Chemical Research: The compound’s unique structure makes it a valuable tool for studying chemical reactions and mechanisms.
Biological Studies: It can be used in biological assays to investigate its effects on cellular processes and molecular targets.
作用機序
The mechanism of action of (S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide: The enantiomer of the compound with a different chiral configuration.
2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-methylpropanamide: A similar compound with a methyl group instead of an isopropyl group.
2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-ethylpropanamide: A similar compound with an ethyl group instead of an isopropyl group.
Uniqueness
(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide is unique due to its specific chiral configuration and the presence of an isopropyl group
特性
分子式 |
C11H17ClN4O |
|---|---|
分子量 |
256.73 g/mol |
IUPAC名 |
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C11H17ClN4O/c1-7(2)16(11(17)8(3)13)6-9-4-5-10(12)15-14-9/h4-5,7-8H,6,13H2,1-3H3 |
InChIキー |
AMTVDHQZQCXXKZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1=NN=C(C=C1)Cl)C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


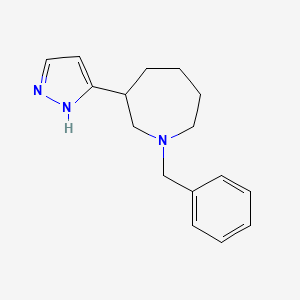
![2-[(3S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B14795453.png)
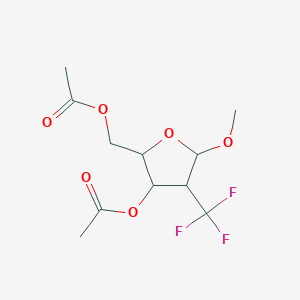
![N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14795461.png)
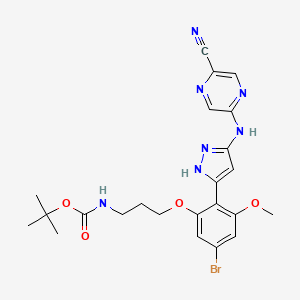

![2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B14795468.png)
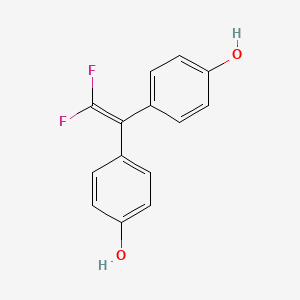

![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14795484.png)
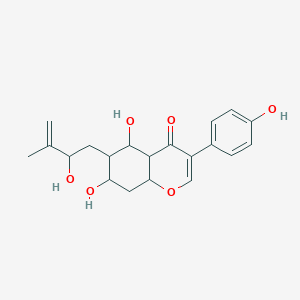
![2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14795507.png)
![3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol](/img/structure/B14795512.png)

